molecular formula C20H23FN2O3S B2917167 2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide CAS No. 727420-72-6

2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide

Cat. No.: B2917167
CAS No.: 727420-72-6
M. Wt: 390.47
InChI Key: VRYQQSCBRDCRBI-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a substituted indole core linked via an ethyl group to a 2-ethoxy-5-methylbenzenesulfonamide moiety. The indole ring is substituted at the 5-position with fluorine and at the 2-position with a methyl group, while the benzene ring contains ethoxy (C2H5O–) and methyl (–CH3) groups at the 2- and 5-positions, respectively.

Properties

IUPAC Name

2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-4-26-19-8-5-13(2)11-20(19)27(24,25)22-10-9-16-14(3)23-18-7-6-15(21)12-17(16)18/h5-8,11-12,22-23H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYQQSCBRDCRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and methyl groups.

The sulfonamide group can be introduced through the reaction of the corresponding amine with a sulfonyl chloride in the presence of a base . The ethoxy group is typically introduced via an etherification reaction, where the hydroxyl group of the benzene ring is reacted with an ethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring and the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The indole moiety can interact with aromatic residues in proteins, further stabilizing the binding .

Comparison with Similar Compounds

Substituent Variations

Key structural analogs include:

Compound Name Indole Substitution Benzene Substitution Molecular Formula Molecular Weight Key Synthetic Step
Target Compound 5-fluoro, 2-methyl 2-ethoxy, 5-methyl C19H21FN2O3S* ~378.4* Sulfonamide coupling (e.g., EDCI/HOBt)
Compound 31 5-methoxy, 1-(4-chlorobenzoyl) 4-(trifluoromethyl)phenyl C25H18ClF3N2O5S 550.9 Acid-sulfonamide coupling (43% yield)
CAS 2361866-92-2 5-(trifluoromethoxy), 2-methyl 5-chloro, 2-methoxy C19H18ClF3N2O4S 462.9 Unspecified sulfonamide synthesis

*Calculated based on structural formula.

  • Indole Modifications : The target compound’s 5-fluoro group contrasts with the 5-methoxy (Compound 31) and 5-trifluoromethoxy (CAS 2361866-92-2) groups in analogs. Fluorine’s small size and electronegativity enhance metabolic stability and binding selectivity compared to bulkier substituents like trifluoromethoxy .
  • Benzene Ring : The 2-ethoxy-5-methyl substitution in the target compound differs from the 2-methoxy-5-chloro (CAS 2361866-92-2) and 4-trifluoromethyl (Compound 31) groups. Ethoxy’s electron-donating nature may improve solubility relative to chloro or trifluoromethyl groups .

Lipophilicity and Solubility

  • The target compound’s logP is estimated to be lower than CAS 2361866-92-2 (due to fewer halogens) but higher than Compound 31 (due to ethoxy vs. trifluoromethyl). This balance may enhance blood-brain barrier penetration while maintaining aqueous solubility .

Metabolic and Toxicity Profiles

  • Metabolism : The ethoxy group in the target compound is susceptible to oxidative metabolism (e.g., CYP450-mediated deethylation), whereas fluorine at the indole 5-position resists metabolic degradation .
  • Toxicity : Chloro substituents (Compound 31, CAS 2361866-92-2) are associated with hepatotoxicity, while fluorine in the target compound is metabolically inert and generally safer .

Biological Activity

2-Ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide group, an ethoxy group, and an indole moiety, which contribute to its biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Indole Derivative : Often initiated through Fischer indole synthesis, which combines phenylhydrazine with a ketone in acidic conditions.
  • Introduction of the Sulfonamide Group : Achieved by reacting the corresponding amine with sulfonyl chloride in a basic environment.
  • Purification : Techniques such as chromatography are employed to ensure high yield and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonamide group mimics natural substrates, allowing it to bind effectively to enzyme active sites, thereby inhibiting their activity. Additionally, the indole moiety enhances binding through interactions with aromatic residues in proteins.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

  • Cell Line Studies : The compound has shown promising results against various cancer cell lines:
    • MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value in the micromolar range.
    • MDA-MB-231 (Triple-Negative Breast Cancer) : Demonstrated similar potency, indicating its potential as an anticancer agent.
    • HeLa (Cervical Cancer) : Further studies are warranted to explore its efficacy against this cell line.
Cell LineIC50 Value (μM)Reference
MCF-70.65
MDA-MB-2312.41
HeLaTBD

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented:

  • Carbonic Anhydrase Inhibition : Selective inhibition was observed at nanomolar concentrations against cancer-related isoforms (hCA IX and XII), suggesting potential applications in cancer therapy.

Case Studies

Recent studies have evaluated the compound's efficacy and safety profiles in vivo:

  • Xenograft Models : In mouse models bearing human tumors (e.g., MDA-MB-231), oral administration resulted in significant tumor reduction, supporting its therapeutic potential.
  • Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound induced apoptosis in cancer cells, characterized by increased p53 expression and caspase activation.

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